N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide
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Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide typically involves multiple steps. One common method includes the diazo-coupling process between aniline derivatives and benzothiazole intermediates . Another approach involves the use of Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques . These reactions are often carried out under controlled conditions, such as lower temperatures and specific pH levels, to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave irradiation and one-pot multicomponent reactions . These methods are efficient and can produce the compound in significant quantities, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, acids, bases, and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of dyes, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease progression . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yloxy)benzamide stands out due to its unique combination of benzothiazole and benzamide moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H22N2O2S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C24H22N2O2S/c1-15(2)28-20-11-7-17(8-12-20)23(27)25-19-9-5-18(6-10-19)24-26-21-13-4-16(3)14-22(21)29-24/h4-15H,1-3H3,(H,25,27) |
InChI Key |
ICLIKFGYCGGRDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC(C)C |
Origin of Product |
United States |
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